Licochalcone A

Antimicrobial resistance Persister cell eradication Biofilm inhibition

Licochalcone A (Lico A) is a retrochalcone flavonoid isolated primarily from the roots of Glycyrrhiza inflata (Xinjiang licorice), structurally distinguished from common chalcones by the absence of an oxygen substituent at the C-2′ position and the presence of a 1,1-dimethyl-2-propenyl group on ring A. This structural signature differentiates Licochalcone A from the broader licochalcone family (Licochalcone B–G) and from related retrochalcones such as echinatin, conferring a distinct pharmacological fingerprint that spans antibacterial, anticancer, anti-inflammatory, and enzyme-inhibitory activities.

Molecular Formula C21H22O4
Molecular Weight 338.4 g/mol
CAS No. 58749-22-7
Cat. No. B1675290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLicochalcone A
CAS58749-22-7
Synonyms3-dimethylallyl-4,4'-dihydroxy-6-methoxychalcone
licochalcone A
Molecular FormulaC21H22O4
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCC(C)(C=C)C1=C(C=C(C(=C1)C=CC(=O)C2=CC=C(C=C2)O)OC)O
InChIInChI=1S/C21H22O4/c1-5-21(2,3)17-12-15(20(25-4)13-19(17)24)8-11-18(23)14-6-9-16(22)10-7-14/h5-13,22,24H,1H2,2-4H3/b11-8+
InChIKeyKAZSKMJFUPEHHW-DHZHZOJOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Licochalcone A (CAS 58749-22-7) – Baseline Characterization for Research Procurement and Compound Selection


Licochalcone A (Lico A) is a retrochalcone flavonoid isolated primarily from the roots of Glycyrrhiza inflata (Xinjiang licorice), structurally distinguished from common chalcones by the absence of an oxygen substituent at the C-2′ position and the presence of a 1,1-dimethyl-2-propenyl group on ring A [1]. This structural signature differentiates Licochalcone A from the broader licochalcone family (Licochalcone B–G) and from related retrochalcones such as echinatin, conferring a distinct pharmacological fingerprint that spans antibacterial, anticancer, anti-inflammatory, and enzyme-inhibitory activities [2]. Licochalcone A is classified as a prenylated chalconoid with demonstrated activity across multiple therapeutic target classes, including mutant IDH1, NF-κB/IKK, 11β-HSD2, 3β-HSD, and UDP-glucuronosyltransferases, making compound identity and purity critical for reproducible experimental outcomes [3].

Why Licochalcone A Cannot Be Interchanged with Licochalcone B, D, E, or Echinatin in Research Protocols


The licochalcone subfamily comprises at least seven structurally distinct retrochalcones (A–G), yet minor structural variations produce marked differences in target engagement, potency, and even qualitative activity. Licochalcone A bears a unique 1,1-dimethyl-2-propenyl substituent on ring A that is absent in echinatin; this group is essential for IKKβ inhibition and NF-κB blockade, and its removal (as in the reduced form of Licochalcone A) completely abolishes anti-inflammatory activity both in vitro and in vivo [1]. In steroid dehydrogenase assays, Licochalcone A is approximately 3-fold more potent than Licochalcone B against human 3β-HSD2 (IC₅₀ 0.494 μM vs. 1.485 μM), while Isoliquiritigenin, another licorice chalcone, is 1.26-fold more potent still, demonstrating that potency does not monotonically track with structural similarity [2]. Furthermore, Licochalcone C and echinatin fail entirely to inhibit LPS-induced NF-κB activation, whereas Licochalcones A, B, and D are active, illustrating categorical functional divergence within the same plant-derived compound class [3]. These data establish that substituting one licochalcone for another without verifying target-specific potency introduces uncontrolled variability and may yield false-negative results.

Licochalcone A – Quantitative Differentiation Evidence for Sourcing and Compound Selection Decisions


Licochalcone A Outperforms Vancomycin, Linezolid, and Ampicillin in Killing Enterococcus faecalis Persister Cells and Inhibiting Biofilm Formation

In a direct head-to-head time-killing assay against 276 clinical E. faecalis isolates, Licochalcone A at 4× MIC (100 μM) killed at least 3-log₁₀ more planktonic CFU/mL than vancomycin, linezolid, or ampicillin at 2, 4, and 6 hours [1]. At 10× MIC (250 μM), Licochalcone A reduced persister cell production by at least 2-log₁₀ CFU/mL compared with all three clinical antibiotics across 24, 48, 72, and 96 hours [1]. Furthermore, Licochalcone A at subinhibitory concentrations (1/4× MIC, ~6.25 μM) significantly inhibited biofilm formation, and downregulated biofilm-associated genes agg, esp, and srtA, an anti-biofilm property not shared by vancomycin, linezolid, or ampicillin at equivalent fractional MICs [1].

Antimicrobial resistance Persister cell eradication Biofilm inhibition Enterococcus faecalis Time-kill kinetics

Licochalcone A Is a Mutation-Selective Inhibitor of R132C-Mutant IDH1 with Sparing of Wild-Type IDH1 and Normal Cells

Screening of dozens of natural compounds against both wild-type and R132C-mutant IDH1 enzymatic assays identified Licochalcone A as a selective inhibitor of the mutant enzyme with an IC₅₀ of 5.176 μM against R132C-mutant IDH1, while exhibiting minimal inhibition of wild-type IDH1 [1]. In HT-1080 sarcoma cells (which harbor the endogenous R132C mutation), Licochalcone A inhibited proliferation with an IC₅₀ of 10.75 μM, whereas it showed minimal effect against normal RCTEC cells [1]. Molecular docking indicated that Licochalcone A occupies the allosteric pocket between the two monomers of the IDH1 homodimer, and the R132H mutation was unfavorable for Licochalcone A binding compared with the R132C mutation, demonstrating mutation-subtype selectivity [1].

Mutant IDH1 inhibitor R132C mutation Sarcoma Glioblastoma Mutation-selective targeting

Licochalcone A Is the Most Potent Chalcone Inhibitor of Human 11β-HSD2 and Is 3-Fold More Potent than Licochalcone B Against Human 3β-HSD2

Among 11 chalcones screened for human 11β-HSD2 inhibitory activity in human microsomal preparations, Licochalcone A ranked as the most potent inhibitor with an IC₅₀ of 15.62 μM, compared with echinatin (38.33 μM) and several other chalcones spanning this range [1]. In a separate head-to-head study of five chalcones against human 3β-HSD2, Licochalcone A (IC₅₀ 0.494 μM) was 3.0-fold more potent than Licochalcone B (IC₅₀ 1.485 μM) and 3.5-fold more potent than echinatin (IC₅₀ 1.746 μM), though Isoliquiritigenin was the most potent overall (IC₅₀ 0.391 μM) [2]. The same rank order was preserved against rat 3β-HSD1, confirming cross-species consistency of the structure-activity relationship [2].

11β-HSD2 inhibition 3β-HSD2 inhibition Steroid dehydrogenase Cushing's syndrome Structure-activity relationship

The 1,1-Dimethyl-2-Propenyl Group of Licochalcone A Is Indispensable for IKKβ/NF-κB Inhibition – Echinatin and Reduced Licochalcone A Are Inactive

Licochalcone A potently inhibits TNF-α-induced NF-κB transcriptional activation through direct inhibition of IKKβ kinase activity, with the critical pharmacophore mapped to the Cys179 residue of IKKβ [1]. In contrast, echinatin—a retrochalcone from the same plant that lacks the 1,1-dimethyl-2-propenyl group—failed completely to inhibit TNF-α-induced IKK activation and NF-κB transcriptional activity under identical experimental conditions [1]. Additionally, reduced Licochalcone A (lacking the α,β-unsaturated ketone) was unable to inhibit TNF-α-induced IKK activation, IκBα degradation, NF-κB nuclear localization, DNA binding, or downstream chemokine expression (CCL2/MCP-1 and CXCL1/KC), and failed to suppress neutrophil chemotaxis or carrageenan-induced paw edema in mice [2]. These data establish that both the prenyl substituent and the conjugated ketone are non-redundant structural determinants of anti-inflammatory activity.

NF-κB inhibition IKKβ kinase TNF-α signaling Structure-activity requirement Echinatin comparator

Licochalcone A Demonstrates Blood-Brain Barrier Penetration with Sustained Brain Levels Above 15 µg/mg for Over 8 Hours – A Property Not Reported for Other Licochalcones

Using a validated GC-MS/MS method (LOD 0.14 µg/mL; LOQ 0.42 µg/mL), Licochalcone A was quantified in brain tissue following intraperitoneal administration (20 mg/kg) in an LPS-induced neuroinflammatory mouse model. Brain concentrations peaked at 4 h (Tₘₐₓ) and were sustained above 15 µg/mg through 8 h post-injection [1]. LPS-pretreated animals exhibited higher BBB permeability to Licochalcone A, indicating inflammation-enhanced central nervous system penetration [1]. This is the first report confirming Licochalcone A's brain permeability and providing brain-tissue pharmacokinetic parameters. Behavioral assessments (novel object recognition and Y-maze) demonstrated significant improvements in non-spatial and spatial short-term memory following Licochalcone A treatment [1]. No comparable brain pharmacokinetic data exist for Licochalcone B, D, E, or echinatin.

Blood-brain barrier penetration Neuroinflammation Brain pharmacokinetics Cognitive function GC-MS/MS quantification

Licochalcone A Is a Broad-Spectrum Inhibitor of Human UDP-Glucuronosyltransferases (UGTs) with IC₅₀ and Kᵢ Values Below 5 μM Across Seven Isoforms

In a systematic in vitro screening against a panel of recombinant human UGT isoforms, Licochalcone A displayed strong inhibitory effects (both IC₅₀ and Kᵢ values lower than 5 μM) against UGT1A1, 1A3, 1A4, 1A6, 1A7, 1A9, and 2B7, while showing only moderate inhibitory effects against UGT1A8, 1A10, 2B4, 2B15, and 2B17 [1]. The broad-spectrum inhibition profile is notable because most flavonoid UGT inhibitors target a narrower subset of isoforms. In human liver microsome experiments, Licochalcone A was predicted to significantly increase the systemic exposure (AUC) of drugs predominantly metabolized by UGT1A1 or 1A9 when co-administered [1]. This profile distinguishes Licochalcone A from Isoliquiritigenin, which also inhibits multiple UGT isoforms but with a different selectivity fingerprint .

UDP-glucuronosyltransferase inhibition Herb-drug interaction Phase II metabolism UGT1A1 UGT2B7

Licochalcone A – Evidence-Backed Research and Industrial Application Scenarios for Informed Procurement


Persister Cell and Biofilm Eradication Studies Against Multidrug-Resistant Gram-Positive Pathogens

Licochalcone A is uniquely suited as a lead compound or positive control in antimicrobial research programs targeting persister cell populations and biofilm-associated infections. Its demonstrated superiority over vancomycin, linezolid, and ampicillin in killing E. faecalis persister cells (≥2-log₁₀ CFU/mL greater reduction at 10× MIC over 96 h) and its sub-MIC biofilm inhibitory activity—achieved through downregulation of agg, esp, and srtA genes—address a critical unmet need in antimicrobial drug discovery [1]. This evidence supports procurement for laboratories developing next-generation anti-persister therapeutics, biofilm dispersal agents, or adjunctive therapies for recalcitrant enterococcal and staphylococcal infections.

IDH1-Mutant Cancer Research Requiring Mutation-Selective Chemical Probes

In oncology research focused on IDH1-mutant glioblastoma, sarcoma, or acute myeloid leukemia, Licochalcone A provides a rare example of a natural product with mutation-subtype selectivity (R132C > R132H > wild-type) [1]. Its IC₅₀ of 5.176 μM against R132C-mutant IDH1 enzyme and 10.75 μM against HT-1080 sarcoma cells, combined with minimal toxicity toward normal RCTEC cells, makes it a valuable tool compound for dissecting mutant IDH1 signaling and for use as a reference in high-throughput screening campaigns seeking allosteric mutant IDH1 inhibitors [1].

Neuroinflammatory and Neurodegenerative Disease Models Requiring BBB-Penetrant Anti-Inflammatory Agents

Licochalcone A is the only licochalcone with experimentally confirmed brain penetration data, achieving sustained brain concentrations above 15 µg/mg for over 8 hours and demonstrating cognitive improvement in an LPS-induced neuroinflammation model [1]. This evidence positions Licochalcone A as a preferred compound for in vivo neuroinflammation studies, Alzheimer's disease models, and any CNS-targeted pharmacological investigation where peripheral-restricted anti-inflammatory flavonoids (including other licochalcones) would be ineffective due to BBB exclusion [1].

Steroidogenesis and Endocrine Disorder Research Leveraging Defined 11β-HSD2 and 3β-HSD2 Inhibitory Potency

For laboratories studying glucocorticoid metabolism, Cushing's syndrome, or polycystic ovarian syndrome, Licochalcone A offers well-characterized potency against two key steroidogenic enzymes: 11β-HSD2 (IC₅₀ 15.62 μM, most potent among 11 chalcones tested) and 3β-HSD2 (IC₅₀ 0.494 μM, 3-fold more potent than Licochalcone B) [1][2]. These quantitative benchmarks enable researchers to select Licochalcone A over Licochalcone B when higher enzymatic inhibitory potency at lower compound concentrations is required, reducing solvent-related artifacts and improving assay signal-to-noise ratios [1][2].

Herb-Drug Interaction and ADME-Tox Profiling Using a Validated Broad-Spectrum UGT Inhibitor

Licochalcone A serves as a validated broad-spectrum positive control for in vitro UGT inhibition screening panels, with IC₅₀ and Kᵢ values below 5 μM for seven UGT isoforms (1A1, 1A3, 1A4, 1A6, 1A7, 1A9, 2B7) [1]. This makes it indispensable for pharmaceutical ADME laboratories conducting drug interaction risk assessments for licorice-derived formulations or for screening new chemical entities against Phase II metabolic enzymes. Its well-documented inhibition of UGT1A1 and 1A9 in human liver microsomes further supports its use in physiologically based pharmacokinetic (PBPK) modeling of herb-drug interactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Licochalcone A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.